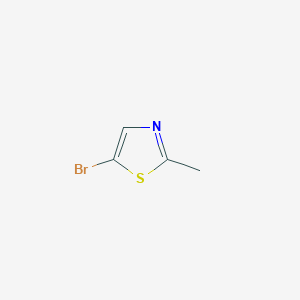

5-Bromo-2-methylthiazole

Overview

Description

5-Bromo-2-methylthiazole (5-Br-2-MT) is an organobromine compound with a thiazole ring structure that has been widely studied for its various biochemical and physiological effects. It has been used in a variety of scientific research applications, and it has been found to have a range of advantages and limitations for lab experiments.

Scientific Research Applications

Halogenation and Nitration Reactions : 5-Bromo-2-methylthiazole can be synthesized through halogenation reactions. The bromination of thiazoles, including 2-methylthiazole, leads to the formation of bromo-substituted derivatives like this compound. Such reactions are important for the functionalization of thiazole derivatives for further chemical applications (Saldabol, Popelis, & Slavinska, 2002).

Synthesis and Photophysical Properties : The synthesis of 5-N-Arylamino-4-methylthiazoles, which can be derived from 4-methylthiazole (a related compound), has been studied. The photophysical properties of these thiazoles depend on the substituents, and they exhibit luminescence with potential applications in material science (Murai et al., 2017).

Inhibition of Microbial Growth : 5-Nitrothiazoles with various substituents, including this compound, have been tested for inhibitory effects on Clostridium botulinum. Substituted nitrothiazoles demonstrate significant antimicrobial properties, which could be leveraged in pharmaceutical applications (Dymicky, Huhtanen, & Wasserman, 1977).

Chemotherapy of Bacterial Infections : Derivatives of 5-Nitrothiazoles, including 2-bromo-5-nitrothiazole, have been investigated for their potential in treating bacterial infections. These compounds show significant activity in experimental models, indicating their potential use in developing new antimicrobial agents (Ganapathi & Venkataraman, 1948).

Antitumor Activities : 2-Aminothiazole derivatives, including those with bromo and methyl substitutions, have been synthesized and evaluated for their antitumor activities against various human cancer cell lines. These compounds have shown potential as antitumor agents, with some exhibiting significant inhibitory effects (Li et al., 2016).

Inhibition of Steel Corrosion : Thiazole derivatives, including 5-amino-3-methylthiazole, have been studied for their effectiveness as corrosion inhibitors for steel in acidic solutions. These compounds can significantly reduce corrosion, indicating their potential industrial applications in material protection (Hassan, Abdelghani, & Amin, 2007).

Safety and Hazards

5-Bromo-2-methylthiazole is classified as a hazardous substance. It can cause harm if swallowed, inhaled, or if it comes into contact with the skin . It can also cause skin irritation and serious eye damage . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment .

Mechanism of Action

Target of Action

Thiazole derivatives, which include 5-bromo-2-methylthiazole, are known to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .

Mode of Action

The thiazole ring, a key component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that this compound could interact with its targets through these types of chemical reactions.

Biochemical Pathways

Molecules containing a thiazole ring, such as this compound, can behave unpredictably when they enter physiological systems, potentially activating or stopping certain biochemical pathways .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents This suggests that the compound’s solubility could influence its action and efficacy

Biochemical Analysis

Biochemical Properties

The nature of these interactions is largely dependent on the specific structure and functional groups present in the thiazole compound .

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of 5-Bromo-2-methylthiazole on cell function, signaling pathways, gene expression, and cellular metabolism have not been reported.

Molecular Mechanism

Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been reported. Studies on other thiazoles suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Thiazoles can be involved in various metabolic pathways, interacting with enzymes or cofactors

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently unavailable. Thiazoles can interact with various transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

Thiazoles can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

5-bromo-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-6-2-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVGGGOWCWNMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530271 | |

| Record name | 5-Bromo-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57268-16-3 | |

| Record name | 5-Bromo-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57268-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-3H-naphtho[1,8-bc]thiophen-3-one](/img/structure/B79445.png)